N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide
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Overview
Description
N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is a complex organic compound with a unique structure that includes trichloro, methoxy, nitro, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide typically involves multiple steps. One common approach includes:
Amination: Conversion of the nitro group to an amine.
Acylation: Introduction of the acetamide group.
Thioylation: Addition of the carbonothioyl group.
Chlorination: Introduction of the trichloroethyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the trichloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an amine derivative.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trichloro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-acetamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-(2-methoxy-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.
Properties
Molecular Formula |
C12H13Cl3N4O4S |
---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H13Cl3N4O4S/c1-6(20)16-10(12(13,14)15)18-11(24)17-8-4-3-7(23-2)5-9(8)19(21)22/h3-5,10H,1-2H3,(H,16,20)(H2,17,18,24) |
InChI Key |
REKZREGUTSIEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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